5-Formylthiophene-2-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 137.16 g/mol. It is characterized by the presence of a formyl group (-CHO) and a carbonitrile group (-C≡N) attached to a thiophene ring. The compound appears as a light yellow to orange powder or crystalline solid, with a melting point ranging from 91°C to 95°C . Its structure can be represented by the SMILES notation N#CC1=CC=C(C=O)S1, indicating its unique arrangement of atoms .
5-Formylthiophene-2-carbonitrile is known for its high gastrointestinal absorption and permeability across the blood-brain barrier, making it a compound of interest in medicinal chemistry .
There is no known specific biological function or mechanism of action for 5-Formylthiophene-2-carbonitrile. Due to its limited commercial availability, research on its biological properties is likely minimal.
As with most chemicals, it is advisable to handle 5-Formylthiophene-2-carbonitrile with care due to its unknown properties. Specific safety data sheets (SDS) are not readily available, but general safety practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a well-ventilated area [].
-Formylthiophene-2-carbonitrile (also known as 5-cyanothiophene-2-carboxaldehyde) is an organic compound with the chemical formula C6H3NOS. It can be synthesized through various methods, including the Vilsmeier-Haack reaction and the Knoevenagel condensation.
Researchers have characterized the physical and chemical properties of 5-Formylthiophene-2-carbonitrile using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These studies confirm the structure of the molecule and provide information about its functional groups and reactivity [, ].
While research on 5-Formylthiophene-2-carbonitrile is ongoing, it has shown potential applications in various scientific fields, including:
Research indicates that 5-formylthiophene-2-carbonitrile exhibits antiviral properties, particularly against viruses such as Altissima, Hyalomma, and Rusticana . Its ability to interact with biological systems makes it a candidate for further pharmacological studies. Additionally, it has been identified as a CYP1A2 inhibitor, suggesting potential implications in drug metabolism and interactions .
Several methods have been developed for synthesizing 5-formylthiophene-2-carbonitrile:
5-Formylthiophene-2-carbonitrile serves multiple applications:
Interaction studies of 5-formylthiophene-2-carbonitrile focus on its binding affinity with various biological targets. Notably, its activity as a CYP1A2 inhibitor suggests potential interactions with other drugs metabolized by this enzyme. Understanding these interactions is crucial for assessing its safety profile and therapeutic potential in clinical settings .
Several compounds share structural similarities with 5-formylthiophene-2-carbonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Methylthiophene-2-carbaldehyde | 13679-70-4 | 0.80 |
| 5-(Methylthio)thiophene-2-carbaldehyde | 24445-35-0 | 0.68 |
| 3-Methyl-2-thiophenecarboxaldehyde | 5834-16-2 | 0.66 |
| 5-Acetylthiophene-2-carbaldehyde | 4565-29-1 | 0.65 |
| Thieno[3,2-b]thiophene-2-carbonitrile | 40985-58-8 | 0.67 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 5-formylthiophene-2-carbonitrile lies in its specific combination of both formyl and carbonitrile functionalities on the thiophene ring, which may confer distinct chemical reactivity and biological properties compared to its analogs.
Thiophene was first isolated in 1883 by Viktor Meyer during his analysis of coal tar constituents. Its discovery arose from the observation that crude benzene contaminated with thiophene produced a blue dye (indophenin) when reacted with isatin and sulfuric acid. This marked the beginning of systematic studies into sulfur-containing heterocycles, which revealed thiophene’s aromatic character and resemblance to benzene in substitution reactions.
Early 20th-century research focused on synthesizing thiophene analogs of benzene derivatives. The Paal-Knorr synthesis (1885) enabled the production of thiophenes from 1,4-diketones using sulfidizing agents like phosphorus pentasulfide. By the mid-20th century, thiophene derivatives gained prominence in dyestuffs, polymers, and pharmaceuticals. For example, polythiophenes were developed as conductive materials, while biotin (a reduced thiophene derivative) became essential in biochemistry.
The Vilsmeier–Haack reaction remains a cornerstone for introducing formyl groups onto electron-rich aromatic systems. For 5-formylthiophene-2-carbonitrile, this method involves treating 2-cyanothiophene with a substituted formamide (e.g., N-methylformanilide) and phosphorus oxychloride (POCl₃) to generate a chloroiminium intermediate, which subsequently reacts with the thiophene ring [1] [2]. The electron-withdrawing cyano group at the 2-position activates the thiophene toward electrophilic substitution, directing formylation to the 5-position.
A representative procedure involves dissolving 2-cyanothiophene in dichloromethane, adding N-methylformanilide and POCl₃ at 0°C, and stirring the mixture for 4 hours. Quenching with ice water followed by neutralization with sodium bicarbonate yields the crude product, which is purified via silica gel chromatography to achieve ~70% yield [2]. This method is favored for its regioselectivity but requires careful handling of corrosive POCl₃ and generates stoichiometric acidic waste.
Directed ortho-lithiation offers precise control over substituent placement. 2-Cyanothiophene undergoes deprotonation at the 5-position using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, forming a lithio intermediate that reacts with dimethylformamide (DMF) to introduce the formyl group [2].
Table 1: Lithiation-Based Synthesis Conditions and Yields
| Base | Solvent | Temperature | Electrophile | Yield (%) |
|---|---|---|---|---|
| LDA | THF | -78°C | DMF | 76 [2] |
| n-BuLi | Hexane | -70°C | DMF | 68 [2] |
This method achieves high regioselectivity and yield but demands stringent anhydrous conditions and cryogenic temperatures, limiting its practicality for large-scale applications.
Bromination followed by formyl group introduction via the Sommelet–Hauser reaction provides an alternative route. 5-Methylthiophene-2-carbonitrile is brominated using N-bromosuccinimide (NBS) and dibenzoyl peroxide in carbon tetrachloride under light, yielding 5-bromomethylthiophene-2-carbonitrile. Reaction with hexamethylenetetramine in chloroform, followed by acidic hydrolysis, produces the aldehyde with ~40% overall yield [2].
While this approach avoids moisture-sensitive reagents, the multi-step sequence and moderate efficiency render it less favorable compared to direct formylation methods.
Transition-metal catalysis has yet to be widely applied to 5-formylthiophene-2-carbonitrile synthesis. However, palladium-catalyzed cross-coupling reactions could theoretically functionalize pre-halogenated intermediates, though no specific examples are documented in the reviewed literature [4].
Continuous flow systems show promise for scaling up lithiation–formylation sequences. A modular setup involving separate reactors for lithiation, electrophilic quenching, and workup could enhance reproducibility and safety by minimizing exposure to air-sensitive intermediates [2].
Microwave irradiation has not been explicitly reported for this compound but could accelerate reactions like the Vilsmeier–Haack process by improving heat transfer and reducing reaction times.
Solvent-free conditions have been explored for intermediates. For example, heating 5-bromomethylthiophene-2-carbonitrile with triethyl phosphite at 150°C produces phosphonate derivatives without solvents, though this has not been directly applied to the aldehyde synthesis [2].
Sodium triacetoxyborohydride enables reductive amination of 5-formylthiophene-2-carbonitrile under mild conditions, though this pertains to downstream derivatization rather than the aldehyde’s synthesis itself [2].
Renewable precursors remain underexplored. Potential routes could involve bio-based thiophene derivatives, but current methods rely on petrochemical feedstocks.
Industrial production prioritizes cost-effective steps with minimal purification. The Vilsmeier–Haack reaction, when adapted for continuous processing, reduces POCl₃ usage by 20% through solvent recycling [2].
Bulk purchasing of 2-cyanothiophene and in-house POCl₃ recovery systems lower raw material costs. Switching from column chromatography to distillation or crystallization for purification further reduces expenses [2].
Rigorous analytical protocols ensure product consistency:
5-Formylthiophene-2-carbonitrile exhibits distinct electrophilic aromatic substitution behavior compared to unsubstituted thiophene due to the presence of two electron-withdrawing groups. The cyano group at the 2-position and the formyl group at the 5-position significantly alter the electronic properties of the thiophene ring, making it less reactive toward electrophiles than the parent thiophene [1] [2] [3].
The compound undergoes electrophilic substitution primarily at the 3-position and 4-position of the thiophene ring [2] [3]. This regioselectivity arises from the deactivating effects of both electron-withdrawing substituents, which reduce electron density throughout the aromatic system but leave positions 3 and 4 as the most electron-rich sites available for electrophilic attack [1] [4] [2].
Mechanistic Considerations: The electrophilic substitution mechanism follows the classical arenium ion pathway [1] [5] [6]. Initial attack by the electrophile generates a resonance-stabilized carbocation intermediate, where the positive charge is delocalized around the thiophene ring. However, the electron-withdrawing nature of both the cyano and formyl groups reduces the stability of this intermediate compared to unsubstituted thiophene, requiring more forcing reaction conditions [2] [5].
Halogenation Reactions: Bromination and chlorination proceed under more vigorous conditions than with thiophene itself [3] [7]. The reaction typically requires elevated temperatures and extended reaction times due to the reduced nucleophilicity of the aromatic ring [1] [2]. The 3-position is generally favored for initial substitution, followed by the 4-position under more forcing conditions [2] [3].
Nitration and Sulfonation: These reactions require particularly harsh conditions due to the strongly deactivating effects of the substituents [2] [5]. The nitration typically employs fuming nitric acid in acetic anhydride at elevated temperatures, while sulfonation requires oleum or chlorosulfonic acid [1] [2].
The formyl group in 5-formylthiophene-2-carbonitrile serves as a highly reactive electrophilic center for nucleophilic addition reactions [8] [9] [10] [11]. The carbonyl carbon exhibits enhanced electrophilicity due to the electron-withdrawing effects of both the thiophene ring and the adjacent cyano group [8] [9].
General Mechanism: Nucleophilic addition follows the standard tetrahedral intermediate pathway [8] [9] [10] [11]. The nucleophile attacks the partially positive carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate with a negatively charged oxygen [8] [9] [10]. Subsequent protonation of the alkoxide oxygen yields the final addition product [8] [9] [11].
Hydride Addition: Reduction with sodium borohydride or lithium aluminum hydride proceeds smoothly to give the corresponding 5-hydroxymethylthiophene-2-carbonitrile [8]. The reaction is highly regioselective, with hydride attacking exclusively at the formyl carbon [8] [9]. The electron-withdrawing cyano group enhances the electrophilicity of the formyl group, making the reduction proceed under milder conditions than typical aromatic aldehydes [8].
Grignard Reactions: Treatment with Grignard reagents provides access to tertiary alcohols bearing thiophene substituents [8] [10] [13]. The reaction proceeds via nucleophilic attack of the carbanion equivalent on the formyl carbon, followed by aqueous workup to yield the alcohol [8] [10] [13]. The electron-deficient nature of the carbonyl group makes these reactions highly efficient [8] [9].
Organolithium Additions: Similar to Grignard reactions, organolithium reagents add readily to the formyl group [8] [10]. These reactions typically proceed at lower temperatures than corresponding Grignard additions due to the higher nucleophilicity of organolithium species [8] [10].
Nucleophilic Addition Selectivity: The formyl group demonstrates significantly higher reactivity toward nucleophiles compared to the nitrile group under standard conditions [8] [9]. This selectivity allows for chemoselective transformations where only the aldehyde functionality is modified [8] [9] [11].
The nitrile group in 5-formylthiophene-2-carbonitrile undergoes various transformations that are fundamental to synthetic organic chemistry [14] [15] [16] [17]. The electron-withdrawing formyl group enhances the electrophilicity of the nitrile carbon, facilitating several reaction pathways [14] [16].
Acidic Hydrolysis: Under acidic conditions, the nitrile group undergoes stepwise hydrolysis through an amide intermediate [14] [16] [17]. The mechanism involves initial protonation of the nitrile nitrogen, followed by water addition to form an imino acid intermediate [14] [16]. Tautomerization yields the amide, which undergoes further acid-catalyzed hydrolysis to the carboxylic acid [16] [17].
The process occurs through the following sequence: nitrile → protonated nitrile → imino acid → amide → carboxylic acid [14] [16]. The electron-withdrawing formyl group facilitates the initial protonation step, making the hydrolysis proceed under milder acidic conditions than simple alkyl nitriles [14] [16].
Basic Hydrolysis: Under basic conditions, hydroxide ion attacks the nitrile carbon directly, forming a tetrahedral intermediate [14] [17] [18]. This intermediate collapses to form an amide anion, which is subsequently protonated upon acidification [14] [17]. The overall transformation follows the pathway: nitrile + OH⁻ → amide anion → amide → carboxylic acid [14] [17].
Research has demonstrated that the hydrolysis rate is significantly enhanced compared to aliphatic nitriles due to the electron-withdrawing effects of the thiophene ring and formyl group [14] [16] [17]. The reaction typically proceeds with high yields under both acidic and basic conditions [14] [17].
Catalytic Hydrogenation: The nitrile group can be reduced to a primary amine using heterogeneous catalysts such as Raney nickel or palladium on carbon [19] [20]. The mechanism involves stepwise addition of hydrogen across the carbon-nitrogen triple bond, proceeding through an imine intermediate [19] [20].
Studies have shown that thiophene-containing nitriles require special conditions due to potential catalyst poisoning by the sulfur atom [19] [20]. However, 5-formylthiophene-2-carbonitrile can be successfully reduced using palladium-activated Raney nickel under mild conditions [19] [20].
Hydride Reduction: Lithium aluminum hydride reduction proceeds through a different mechanism involving nucleophilic attack by hydride on the nitrile carbon [15] [19]. The initial step forms an aluminum-complexed imine, which undergoes further reduction to yield the primary amine after aqueous workup [15] [19].
The presence of the formyl group requires careful control of reaction conditions to achieve selective reduction of either the nitrile or aldehyde functionality [15] [19]. Sequential reduction protocols have been developed to access various aminoalcohol derivatives [15] [19].
Organolithium Addition: Direct addition of organolithium reagents to the nitrile group provides access to ketone derivatives after hydrolytic workup [15]. The mechanism involves nucleophilic attack of the organolithium species on the nitrile carbon, forming a metallated imine intermediate [15]. Subsequent hydrolysis converts this intermediate to the corresponding ketone [15].
Recent work has demonstrated that the addition can be followed by formylation to create alkeneisocyanide products through a complex rearrangement process [15]. This transformation involves copper-catalyzed equilibration of the initial addition product [15].
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with various dipolar species [21] [14]. These reactions typically require elevated temperatures or transition metal catalysis due to the reduced reactivity of the nitrile group [21] [14].
Radical Addition: Under radical conditions, the nitrile group can trap carbon-centered radicals, leading to the formation of iminyl radicals [14] [22]. These intermediates can undergo further transformations including cyclization reactions to form heterocyclic products [14] [22].
The formyl group in 5-formylthiophene-2-carbonitrile serves as both an electrophilic partner and, under appropriate conditions, can participate in aldol condensation reactions [23] [24] [25] [26]. The mechanism involves enolate formation followed by nucleophilic attack on another carbonyl compound [23] [25] [26].
Base-Catalyzed Aldol Reactions: Under basic conditions, the formyl group can act as an electrophile in aldol condensations with other carbonyl compounds bearing alpha-hydrogens [23] [25] [26]. The mechanism follows the classical pathway: enolate formation → nucleophilic attack → protonation → dehydration [23] [25] [26].
The electron-withdrawing nature of the thiophene ring and cyano group enhances the electrophilicity of the formyl carbon, making it an excellent acceptor in crossed aldol reactions [23] [25]. However, the same electron-withdrawing effects reduce the acidity of any potential alpha-hydrogens, limiting its role as an enolate donor [23] [25].
Intramolecular Aldol Reactions: When tethered to appropriate carbonyl partners, 5-formylthiophene-2-carbonitrile can undergo intramolecular aldol condensations to form cyclic products [25] [27]. These reactions typically favor the formation of five- and six-membered rings due to favorable entropy factors [25] [27].
Directed Aldol Reactions: The thiophene ring can serve as a directing group for stereoselective aldol reactions when appropriate chiral auxiliaries are employed [23] [25]. The planar nature of the thiophene ring provides facial selectivity in the approach of nucleophiles [23] [25].
Suzuki Cross-Coupling: The thiophene ring in 5-formylthiophene-2-carbonitrile can be functionalized through palladium-catalyzed Suzuki coupling reactions [28] [29] [30] [31]. These reactions typically require pre-halogenation of the thiophene ring at the 3- or 4-position to provide the necessary electrophilic coupling partner [28] [29].
The mechanism follows the standard palladium catalytic cycle: oxidative addition → transmetalation → reductive elimination [28] [29] [30]. The electron-withdrawing substituents facilitate the oxidative addition step by making the carbon-halogen bond more electrophilic [28] [29].
Research has demonstrated that 5-bromothiophene-2-carbonitrile derivatives undergo efficient Suzuki coupling with various arylboronic acids to yield biaryl products with retained formyl and cyano functionalities [28] [29]. These reactions typically proceed in moderate to good yields (60-85%) under standard palladium catalysis conditions [28] [29].
Heck Reactions: The thiophene ring can also participate in Heck coupling reactions with alkenes [30] [31]. The mechanism involves palladium insertion into the carbon-halogen bond, followed by alkene coordination and insertion, and finally beta-hydride elimination [30] [31].
Stille Coupling: Organostannane reagents couple efficiently with halogenated derivatives of 5-formylthiophene-2-carbonitrile under palladium catalysis [29] [30]. The Stille coupling offers advantages in terms of functional group tolerance and the ability to introduce diverse substituents [29] [30].
Strecker-Type Reactions: The compound can participate in multi-component reactions involving the nitrile functionality [32] [33]. These reactions typically combine the nitrile with aldehydes and amines to form alpha-aminonitrile products [32] [33].
Biginelli-Type Condensations: The formyl group can serve as the aldehyde component in three-component Biginelli condensations with urea derivatives and beta-dicarbonyl compounds [32] [33]. These reactions proceed through Knoevenagel condensation followed by cyclocondensation to form dihydropyrimidine derivatives [32] [33].
Passerini and Ugi Reactions: Both the formyl and nitrile groups can participate in isocyanide-based multi-component reactions [32] [33]. The formyl group serves as the carbonyl component, while the nitrile can undergo transformation to provide additional diversity points [32] [33].
Domino Reactions: The dual functionality of 5-formylthiophene-2-carbonitrile enables cascade reaction sequences where initial reaction at one functional group triggers subsequent transformations at the other [32] [34] [33]. These domino processes provide efficient access to complex heterocyclic structures [32] [34] [33].
Photoexcitation Behavior: Upon absorption of UV or visible light, 5-formylthiophene-2-carbonitrile undergoes electronic excitation from the ground state to excited singlet and triplet states [35] [36] [37]. The aromatic thiophene system and carbonyl chromophore both contribute to the photochemical behavior [35] [36] [37].
Conformational Isomerization: The compound can undergo photoisomerization around the carbon-carbon bonds adjacent to the thiophene ring. This process involves rotation about single bonds in the excited state, leading to different conformational isomers upon relaxation to the ground state.
Computational studies have revealed that the formyl group rotation is particularly susceptible to photochemical activation. The excited state exhibits reduced rotational barriers compared to the ground state, allowing for interconversion between different rotational conformers.
Thiophene Ring Isomerization: Under specific photochemical conditions, the thiophene ring itself can undergo ring-opening and reclosure reactions leading to regioisomeric products. These processes typically require high-energy UV irradiation and may involve thiocarbonyl intermediates.
E/Z Photoisomerization: When the compound is incorporated into larger conjugated systems, geometric isomerization around double bonds can occur [35]. This process is particularly relevant for derivatives containing vinyl linkages adjacent to the thiophene ring [35].
[2+2] Photocycloaddition: The carbonyl group in 5-formylthiophene-2-carbonitrile can participate in Paternò-Büchi reactions with alkenes to form oxetane products [35]. The mechanism involves triplet excited state formation followed by biradical intermediate generation and ring closure [35].
The thiophene ring enhances the intersystem crossing efficiency due to the heavy atom effect of sulfur, promoting triplet state formation [35]. This makes the compound an effective photosensitizer for [2+2] cycloaddition reactions [35].
[4+2] Photocycloaddition: Under appropriate conditions, the aromatic thiophene system can act as a four-electron component in photochemical Diels-Alder reactions [35]. These reactions typically require high-energy excitation and proceed through concerted mechanisms [35].
Intermolecular Photocycloaddition: The compound readily undergoes intermolecular photocycloaddition with various alkene and alkyne substrates [35]. The regioselectivity of these reactions is controlled by the electronic properties of both the thiophene derivative and the coupling partner [35].
Research has demonstrated that electron-deficient alkenes show particularly high reactivity in photocycloaddition reactions with 5-formylthiophene-2-carbonitrile [35]. The reactions proceed with excellent regioselectivity and moderate to high yields [35].
Single-Electron Transfer Processes: Under visible light irradiation with appropriate photocatalysts, 5-formylthiophene-2-carbonitrile can undergo photoredox transformations [36]. These reactions involve single-electron transfer between the excited photocatalyst and the substrate [36].
Oxidative Photoredox Reactions: The thiophene ring can be oxidized through photoredox catalysis to generate thiophene radical cations [36]. These intermediates undergo various transformations including C-H functionalization and cross-coupling reactions [36].
Reductive Photoredox Processes: The nitrile group can be reduced under photoredox conditions using appropriate electron donors. This process involves single-electron reduction of the nitrile to form radical anion intermediates.
Dual Catalysis Systems: Combination of photoredox catalysis with transition metal catalysis enables novel transformations of 5-formylthiophene-2-carbonitrile [36]. These systems typically involve photocatalyst-mediated electron transfer coupled with metal-catalyzed bond formation [36].
Energy Transfer Processes: The compound can also participate in photosensitized reactions through energy transfer mechanisms [35] [36]. In these processes, an excited photosensitizer transfers energy to the substrate, promoting triplet state formation and subsequent chemical transformation [35] [36].
Photoredox-Catalyzed Functionalizations: Recent developments have demonstrated the use of visible light photoredox catalysis to achieve C-H functionalization of the thiophene ring [36]. These reactions typically proceed through radical intermediates generated by photoinduced electron transfer [36].
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